Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

Regioselective Synthesis Structure-Activity Relationship Chromatography

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate (CAS 188988-46-7) is a heterocyclic building block featuring a Boc-protected indole nitrogen and a primary aminomethyl group at the 3-position. This orthogonally protected scaffold enables selective deprotection and functionalization in multi-step syntheses, distinguishing it from unprotected or differently substituted indole analogs.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 188988-46-7
Cat. No. B070332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate
CAS188988-46-7
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN
InChIInChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3
InChIKeyDLCWCVSPHUGAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(Aminomethyl)-1H-Indole-1-Carboxylate (CAS 188988-46-7): A Boc-Protected Indole Scaffold for Targeted Organic Synthesis


Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate (CAS 188988-46-7) is a heterocyclic building block featuring a Boc-protected indole nitrogen and a primary aminomethyl group at the 3-position . This orthogonally protected scaffold enables selective deprotection and functionalization in multi-step syntheses, distinguishing it from unprotected or differently substituted indole analogs. With a molecular weight of 246.30 g/mol and the formula C₁₄H₁₈N₂O₂, the compound exhibits a predicted density of 1.14±0.1 g/cm³ and a predicted boiling point of 383.5±34.0°C at 760 Torr . The calculated pKa of 9.42±0.29 for its conjugate acid informs its behavior in purification and reaction media .

1
Orthogonal protection Boc on indole nitrogen enables selective amine functionalization without N–H interference.
2
Defined regioisomer 3-Aminomethyl substitution provides a predictable handle for regioselective coupling reactions.
3
Commercial consistency Available as a liquid with defined purity, supporting reproducible synthesis and scale-up.

Critical Substitution Risks for Tert-Butyl 3-(Aminomethyl)-1H-Indole-1-Carboxylate in Synthetic Route Design


In-class substitution of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate with close analogs such as its 5- or 6-aminomethyl regioisomers, its indoline derivative, or its unprotected counterpart is not a trivial exchange; it can fundamentally alter synthetic outcomes. The position of the aminomethyl group on the indole ring governs electronic properties and steric accessibility for subsequent couplings, directly impacting reactivity and yield in downstream transformations . Furthermore, the presence of the Boc protecting group is essential for maintaining indole NH latency during reactions that would otherwise lead to unwanted N-alkylation or oxidation, a safeguard absent in the unprotected 3-(aminomethyl)indole (CAS 22259-53-6) [1]. Finally, the choice between the indole and the saturated indoline scaffold (e.g., CAS 1086392-24-6) represents a critical divergence in both molecular geometry and aromatic character, which has direct consequences for the pharmacological and physicochemical properties of the final products . The quantitative evidence presented in Section 3 details these critical differentiators that inform scientific selection and procurement.

Regioisomer swap
5- or 6-aminomethyl isomers alter electronic and steric properties, potentially shifting coupling reactivity and purification behavior.
Unprotected analog
Using 3-(aminomethyl)indole removes the Boc group, exposing the indole NH and risking undesired N-alkylation or oxidation during synthesis.
Indoline core
The saturated indoline analog introduces non-planar geometry and loss of aromaticity, which may alter molecular recognition in downstream SAR studies.

Quantitative Differentiation of Tert-Butyl 3-(Aminomethyl)-1H-Indole-1-Carboxylate from Closest Analogs


Regioisomeric Identity Drives Distinct Physicochemical and Synthetic Behavior

The 3-aminomethyl regioisomer of tert-butyl 1H-indole-1-carboxylate is a distinct chemical entity from its 5- and 6-substituted counterparts, with unique physicochemical properties. This differentiation is critical for synthetic route selection and compound characterization.

Regioisomer identity
Reported
3-aminomethyl vs 5- and 6-isomers; distinct CAS and predicted chromatographic behavior due to altered polarity and H-bonding.
Regioisomer selection defines synthetic starting point.
Isomeric purity must be verified by analytical method (HPLC/TLC).
Regioselective Synthesis Structure-Activity Relationship Chromatography

Boc Protection Enables Orthogonal Synthetic Strategies Unavailable with Unprotected Analogs

The presence of the acid-labile Boc group on the indole nitrogen provides a clear synthetic advantage over unprotected 3-(aminomethyl)indole (CAS 22259-53-6). This orthogonal protection allows for selective manipulation of the primary amine or the indole core without cross-reactivity, a feature that is quantitatively reflected in the molecular weight and structural formula difference.

Boc protection
Class-level
Protected MW 246.30 g/mol vs unprotected 146.19 g/mol; formula C₁₄H₁₈N₂O₂ vs C₉H₁₀N₂, adding the C₅H₈O₂ Boc group.
Orthogonal protection permits selective amine manipulation.
Unprotected analog may undergo competing side reactions.
Protecting Group Strategy Multi-step Synthesis Reaction Selectivity

Indole versus Indoline Scaffold Choice Dictates Molecular Geometry and Aromatic Character

The target compound, featuring a fully aromatic indole core, differs fundamentally from its saturated indoline analog (tert-butyl 3-(aminomethyl)indoline-1-carboxylate, CAS 1086392-24-6). This choice impacts both the three-dimensional shape of the molecule and its electronic properties.

Core saturation
Class-level
Indole C₁₄H₁₈N₂O₂ (246.30 g/mol) vs indoline C₁₄H₂₀N₂O₂ (248.32 g/mol); planar aromatic vs puckered non-aromatic core.
Scaffold geometry may influence target interactions in SAR.
Indoline alters π-stacking capacity and molecular shape.
Scaffold Hopping Drug Discovery Bioisosterism

High Assay Purity and Defined Physical Form Reduce Synthetic Risk

Commercially available tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is supplied with defined purity specifications and physical form, which are critical for reproducible research and process development. Variations in these parameters between vendors or batches can introduce significant variability in synthetic outcomes.

Commercial purity
Data to verify
Reported ≥95–97% purity; liquid physical form at 20 °C by major suppliers.
Defined purity reduces risk of impurity-driven synthesis failure.
Confirm supplier COA and lot-specific data before critical use.
Quality Control Reproducibility Procurement Specification

Recommended Applications for Tert-Butyl 3-(Aminomethyl)-1H-Indole-1-Carboxylate Based on Quantitative Differentiation


Precursor for 3-Substituted Indole-Based Kinase Inhibitor Libraries

This compound is an ideal building block for generating focused libraries of indole-3-carboxamide derivatives, a privileged scaffold in kinase inhibitor discovery. The orthogonally protected nature of the molecule, with a Boc group on the indole nitrogen and a free primary amine, allows for sequential, chemoselective functionalization. This is crucial for exploring structure-activity relationships (SAR) at both the N1 and C3 positions of the indole ring, a common strategy in the development of inhibitors for targets like PIM kinases, as inferred from the use of structurally related tert-butyl aminomethyl-indole-1-carboxylates .

Building Block for Mcl-1 Inhibitors Bearing an Indole Carboxylic Acid Moiety

The 3-aminomethyl-indole-1-carboxylic acid tert-butyl ester core aligns with the pharmacophoric elements of novel Mcl-1 inhibitors, a key anti-apoptotic target in oncology. The 3-position aminomethyl group can be elaborated to form carboxamide, sulfonamide, or urea linkages that interact with the P2/P3 pockets of Mcl-1. The defined aromatic indole geometry, which distinguishes it from the indoline analog, is essential for engaging in π-stacking interactions within the BH3-binding groove of Mcl-1, as demonstrated by the design of potent tricyclic indole-2-carboxylic acid inhibitors [1].

Key Intermediate for PROTACs and Targeted Protein Degraders

The compound serves as a versatile intermediate for the construction of Proteolysis Targeting Chimeras (PROTACs). The free aminomethyl group at the indole 3-position is a convenient chemical handle for attaching linkers via amide or reductive amination chemistries. The Boc protecting group on the indole nitrogen remains intact during linker attachment and is removed in the final deprotection step to unveil the target-binding warhead. This orthogonal protection strategy, quantified by the molecular formula difference versus the unprotected analog [2], is indispensable for the efficient synthesis of bifunctional molecules requiring precise control over conjugation sites.

Standardized Reagent for Reproducible Synthetic Methodology Development

For academic and industrial process chemists, the high and specified purity (≥95-97%) of commercially available tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate makes it a dependable, standardized reagent for developing and optimizing new synthetic methodologies (e.g., C-H activation, photoredox catalysis, cross-coupling reactions) on the indole scaffold. Using a reagent with a defined purity specification eliminates the variability associated with in-house synthesis or lower-grade alternatives, thereby increasing the reproducibility and translational potential of published synthetic procedures.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal Boc/amine for sequential derivatization
Reaction chemoselectivity and purity
Mcl-1 inhibitor scaffold research
Aromatic indole geometry for π-stacking interactions
Scaffold binding conformation in SAR
PROTAC linker conjugation
Free aminomethyl handle for stable linkage
Orthogonal deprotection compatibility
Synthetic methodology development
Defined purity and consistent liquid form
Reproducibility and batch-to-batch consistency

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